molecular formula C2Cl6 B1340454 Hexachloroethane-13C CAS No. 93952-15-9

Hexachloroethane-13C

Cat. No.: B1340454
CAS No.: 93952-15-9
M. Wt: 237.7 g/mol
InChI Key: VHHHONWQHHHLTI-OUBTZVSYSA-N
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Description

Hexachloroethane-13C is a chlorinated hydrocarbon compound where one of the carbon atoms is replaced with the isotope carbon-13. This isotopically labeled compound is primarily used in scientific research to trace chemical reactions and study molecular mechanisms due to its distinct isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachloroethane-13C can be synthesized by chlorinating ethylene in the presence of a catalyst. The process involves the substitution of hydrogen atoms in ethylene with chlorine atoms, resulting in hexachloroethane. For the isotopically labeled version, carbon-13 labeled ethylene is used .

Industrial Production Methods: Commercially, hexachloroethane is produced by the chlorination of tetrachloroethylene at temperatures ranging from 100 to 140 degrees Celsius in the presence of ferric chloride as a catalyst . This method can be adapted to produce this compound by using carbon-13 labeled tetrachloroethylene.

Chemical Reactions Analysis

Types of Reactions: Hexachloroethane-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexachloroethane-13C is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of hexachloroethane-13C involves its interaction with various molecular targets. In reduction reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the compound. In substitution reactions, the chlorine atoms are replaced by nucleophiles, altering the molecular structure and properties of the compound .

Comparison with Similar Compounds

Hexachloroethane-13C is unique due to its isotopic labeling, which allows for precise tracking in chemical reactions. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and the extent of chlorination.

Properties

IUPAC Name

1,1,1,2,2,2-hexachloro(113C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHHONWQHHHLTI-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](Cl)(Cl)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481625
Record name Hexachloroethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-15-9
Record name Ethane-13C, hexachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexachloroethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93952-15-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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